molecular formula C18H21O4P B14069542 Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester CAS No. 64196-48-1

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester

Cat. No.: B14069542
CAS No.: 64196-48-1
M. Wt: 332.3 g/mol
InChI Key: TUGHYXDLNGIWSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate ketone under specific conditions. One method involves the treatment of alkynes with diethyl phosphite and t-butyl hydroperoxide in the presence of [Cu(MeCN)4]BF4 under microwave irradiation, which produces the oxyphosphorylation of the triple bond, giving rise to the corresponding β-ketophosphonates in moderate-to-good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The phosphonic acid ester group is known to form stable complexes with metal ions, which can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, dimethyl ester
  • Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diisopropyl ester
  • Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester is unique due to its specific ester groups and the presence of a diphenylethyl ketone moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Phosphonic acid, specifically (2-oxo-1,2-diphenylethyl)-, diethyl ester , also known as NO-1886, is a compound of significant interest due to its biological activity. This compound has been studied for its potential therapeutic applications, particularly in lipid metabolism and as an inhibitor of various enzymatic processes. This article provides a comprehensive overview of the biological activity of this phosphonic acid, including its mechanisms of action, metabolic pathways, and potential clinical implications.

Lipoprotein Lipase Activity

One of the most notable biological activities of phosphonic acid diethyl ester is its ability to promote lipoprotein lipase (LPL) activity. LPL plays a crucial role in lipid metabolism by hydrolyzing triglycerides in lipoproteins into free fatty acids and glycerol. Increased LPL activity leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels. A study demonstrated that NO-1886 significantly enhances LPL activity, which may contribute to improved lipid profiles in patients with dyslipidemia .

Metabolic Pathways

The metabolism of NO-1886 involves several key enzymatic processes. The primary metabolic pathway is the cleavage of the diethyl ester to monoethyl phosphonate, catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This metabolic conversion is critical for the compound's bioactivity and efficacy. Eadie-Hofstee plots from liver microsomes indicate a biphasic curve, suggesting the presence of both low- and high-affinity components in the metabolism of this compound .

Inhibition of Enzymatic Processes

Phosphonic acids demonstrate structural similarities to phosphate esters, allowing them to act as competitive inhibitors for various enzymes. For instance, some phosphonates have been found to inhibit enzymes involved in critical metabolic pathways, such as those related to protein phosphorylation and proteolysis. The unique carbon-phosphorus (C-P) bond structure grants these compounds stability and resistance to hydrolysis, making them effective inhibitors .

Clinical Applications

  • Dyslipidemia Management : In clinical trials, NO-1886 showed promise in managing dyslipidemia by improving lipid profiles through enhanced LPL activity. Patients treated with this compound exhibited significant reductions in triglyceride levels and increases in HDL cholesterol .
  • Potential Antimicrobial Activity : Some studies have explored the antimicrobial properties of phosphonic acids. The structural characteristics that allow for enzyme inhibition may also contribute to their effectiveness against certain bacterial strains, although more research is needed to establish clinical relevance .

Research Findings

Recent investigations into the biosynthesis of phosphonic acids have revealed their potential as bioactive compounds with applications in medicine and agriculture. The ability of these compounds to mimic phosphate esters allows them to interact with various biological targets, leading to diverse pharmacological effects .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Lipoprotein Lipase PromotionIncreases HDL cholesterol; reduces triglycerides
Cytochrome P450 MetabolismInvolves CYP2C8 and CYP3A4; biphasic metabolism
Enzyme InhibitionCompetitive inhibition of metabolic enzymes
Antimicrobial PotentialPossible effectiveness against bacterial strains

Properties

CAS No.

64196-48-1

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,2-diphenylethanone

InChI

InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)18(16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3

InChI Key

TUGHYXDLNGIWSB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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